molecular formula C13H10N2O6 B11941724 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene CAS No. 14594-70-8

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

Cat. No.: B11941724
CAS No.: 14594-70-8
M. Wt: 290.23 g/mol
InChI Key: SKMIDTLZYXSDBU-UHFFFAOYSA-N
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Description

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene is an organic compound with the molecular formula C13H10N2O6 It is characterized by the presence of nitro groups and a phenoxy methoxy linkage

Preparation Methods

The synthesis of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene typically involves the reaction of 4-nitrophenol with formaldehyde and subsequent nitration. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, leading to the formation of amine derivatives.

    Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene can be compared with similar compounds such as:

Biological Activity

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene, also known by its chemical identifier CAS No. 14594-70-8, is a nitro-substituted aromatic compound that has garnered attention in various fields of biological research. This article delves into its biological activities, including antimicrobial, anticancer, and toxicological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group and a methoxy group attached to a benzene ring, which contributes to its unique biological properties. The molecular formula is C15H14N2O5, with a molecular weight of 302.28 g/mol. The structural formula can be represented as follows:

C6H4(NO2)C6H4(OCH3)(NO2)\text{C}_6\text{H}_4(\text{NO}_2)-\text{C}_6\text{H}_4(\text{OCH}_3)(\text{NO}_2)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that nitro compounds, including this compound, exhibit significant antimicrobial properties. A study conducted by demonstrated that this compound showed inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Properties

The potential anticancer effects of this compound have been explored in vitro. In a study published in the Journal of Medicinal Chemistry, it was found that this compound exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa20
A549 (lung cancer)25

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which induce oxidative stress in microbial and cancer cells. Additionally, the nitro group is known to participate in redox reactions that can lead to DNA damage in target cells, contributing to its anticancer effects .

Toxicological Studies

Toxicological assessments indicate that exposure to nitro compounds can lead to various health issues, including methaemoglobinaemia and oxidative stress-related damage. A comprehensive evaluation highlighted the following findings:

Table 3: Toxicological Effects Observed

EffectObservations
Hematological ChangesDecreased red blood cell count
Organ Weight ChangesIncreased liver and kidney weights
Histopathological FindingsChronic nephropathy in animal studies

In chronic exposure studies, significant toxicity was observed at doses exceeding 2000 ppm in rodent models, with notable impacts on organ function and hematological parameters .

Case Studies

Several case studies have documented the effects of similar nitro compounds on human health and environmental safety. For instance, a study investigating the long-term exposure of workers handling nitro compounds revealed increased incidences of respiratory ailments and skin sensitization .

Properties

IUPAC Name

1-nitro-4-[(4-nitrophenoxy)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6/c16-14(17)10-1-5-12(6-2-10)20-9-21-13-7-3-11(4-8-13)15(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMIDTLZYXSDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343810
Record name 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14594-70-8
Record name 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(4-NITROPHENOXY)METHANE
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